molecular formula C14H12ClNO B13790152 Benzophenone, 2-methylamino-5-chloro-

Benzophenone, 2-methylamino-5-chloro-

Cat. No.: B13790152
M. Wt: 245.70 g/mol
InChI Key: YHSCBLSYYDIOFJ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-chlorobenzophenone is an organic compound that features a benzophenone core substituted with an aminomethyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-chlorobenzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with benzophenone and 5-chlorobenzylamine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Procedure: The benzophenone is first chlorinated to introduce the chlorine atom at the 5-position

Industrial Production Methods

In an industrial setting, the production of 2-(Aminomethyl)-5-chlorobenzophenone may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-chlorobenzophenone can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include

Properties

Molecular Formula

C14H12ClNO

Molecular Weight

245.70 g/mol

IUPAC Name

[2-(aminomethyl)-5-chlorophenyl]-phenylmethanone

InChI

InChI=1S/C14H12ClNO/c15-12-7-6-11(9-16)13(8-12)14(17)10-4-2-1-3-5-10/h1-8H,9,16H2

InChI Key

YHSCBLSYYDIOFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)CN

Origin of Product

United States

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